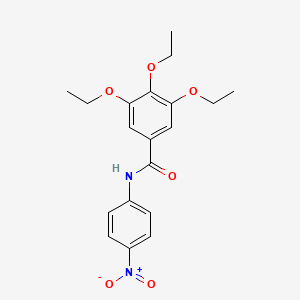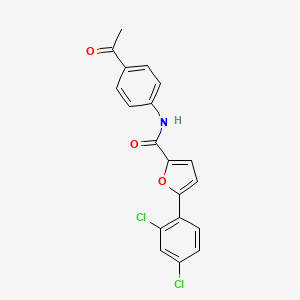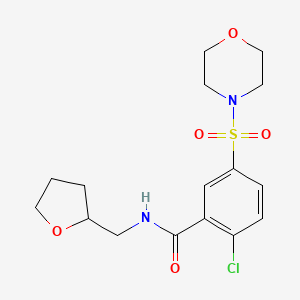![molecular formula C14H18N2O4 B5203161 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine](/img/structure/B5203161.png)
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine, also known as DMNPE-caged compound, is a commonly used photoactivatable molecule in scientific research. This compound is a derivative of morpholine and is widely used for studying biological processes, including neurotransmitter release, protein-protein interactions, and ion channel function.
Mécanisme D'action
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound works by releasing the caged molecule upon exposure to light. The nitrophenyl group on the morpholine ring absorbs light at a specific wavelength, causing it to break apart and release the caged molecule. This mechanism allows researchers to control the timing and location of the release, making it a powerful tool for studying biological processes.
Biochemical and Physiological Effects
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is considered to be biologically inert and does not interfere with normal cellular processes. However, it is important to note that the caged molecule released by 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound may have biological effects, depending on the specific molecule being released.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound in lab experiments include its high specificity, low toxicity, and ability to control the timing and location of release. This compound is also relatively easy to use and can be incorporated into a variety of experimental setups. The limitations of 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound include its cost, the need for specialized equipment to activate the compound, and the potential for the released molecule to have biological effects.
Orientations Futures
There are many future directions for the use of 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound in scientific research. One direction is the development of new caged molecules that can be released by 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound, allowing for the study of a wider range of biological processes. Another direction is the optimization of the activation wavelength for 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound, which could improve its specificity and reduce potential side effects. Additionally, the use of 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound in optogenetics is an area of active research, with potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound involves the reaction of 2-nitrobenzaldehyde with morpholine in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with 2,6-dimethylphenylacetyl chloride to obtain 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient way to produce 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound.
Applications De Recherche Scientifique
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound is widely used in scientific research as a photoactivatable molecule. This compound can be activated by light, which allows researchers to control the timing and location of its release. 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound has been used to study a variety of biological processes, including neurotransmitter release, protein-protein interactions, and ion channel function. It has also been used in optogenetics, a technique that uses light to control the activity of specific cells in living organisms.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(2-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10-8-15(9-11(2)20-10)14(17)7-12-5-3-4-6-13(12)16(18)19/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSKBCPNYHYFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-(2-nitrophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5203078.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylate](/img/structure/B5203081.png)
![{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B5203087.png)
![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5203099.png)



![N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)

![N-[3-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5203147.png)
![5-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5203151.png)
![N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5203157.png)
![3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-1-methylpyridinium iodide](/img/structure/B5203162.png)